molecular formula C12H10N2 B184361 1-methyl-5H-pyrido[4,3-b]indole CAS No. 147057-12-3

1-methyl-5H-pyrido[4,3-b]indole

Cat. No.: B184361
CAS No.: 147057-12-3
M. Wt: 182.22 g/mol
InChI Key: LYLAKNJXZFOMHN-UHFFFAOYSA-N
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Description

1-Methyl-5H-pyrido[4,3-b]indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a fused pyridine and indole ring system, making it a unique structure with potential biological and chemical applications .

Scientific Research Applications

1-Methyl-5H-pyrido[4,3-b]indole has a wide range of scientific research applications:

Future Directions

The future directions for research on 1-methyl-5H-pyrido[4,3-b]indole could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety. Additionally, more research is needed to fully understand its physical and chemical properties. As this compound and its derivatives have been found in many cooked foods , understanding its impact on human health is of great importance.

Preparation Methods

The synthesis of 1-methyl-5H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the reaction of pyridine and benzene derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-Methyl-5H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

1-methyl-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-12-9-4-2-3-5-10(9)14-11(12)6-7-13-8/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLAKNJXZFOMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933022
Record name 1-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147057-12-3
Record name 1-Methyl-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147057123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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